

An In-depth Technical Guide to the Melting Point of 4-Acetamidobenzyl Alcohol

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Compound of Interest

Compound Name: 4-Acetamidobenzyl alcohol

Cat. No.: B098621

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This guide provides a comprehensive analysis of the melting point of **4-Acetamidobenzyl alcohol** (CAS 16375-88-5), a critical parameter for its identification, purity assessment, and application in research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven insights into the accurate determination and interpretation of this key physicochemical property.

Introduction to 4-Acetamidobenzyl Alcohol

4-Acetamidobenzyl alcohol, also known as N-[4-(hydroxymethyl)phenyl]acetamide, is a versatile organic compound widely utilized as a chemical intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Its molecular structure features a benzene ring substituted with both a hydroxymethyl (-CH₂OH) and an acetamido (-NHCOCH₃) group.[1] These functional groups impart a polarity and reactivity that make it a valuable component in complex organic synthesis.

The melting point is one of the most fundamental and informative physical properties of a solid crystalline substance.[4] It is the temperature at which the material transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. Therefore, the accurate determination of a substance's melting point serves two primary purposes:

- **Identification:** The melting point is a characteristic physical constant that can be used to help identify an unknown substance by comparing it to known literature values.

- Purity Assessment: The presence of even small amounts of impurities will typically cause a depression and broadening of the melting point range.^[5] This phenomenon, known as melting point depression, makes it an invaluable and accessible tool for gauging the purity of a sample.

Physicochemical Properties and Reported Melting Points

4-Acetamidobenzyl alcohol is typically supplied as an off-white to pale yellow solid.^{[1][2][6]} Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	16375-88-5	^{[2][7][8][9]}
Molecular Formula	C ₉ H ₁₁ NO ₂	^{[2][7][8][9][10]}
Molecular Weight	165.19 g/mol	^{[2][8][9][10]}
Appearance	Off-white to pale yellow solid	^{[1][2][6]}
IUPAC Name	N-[4-(hydroxymethyl)phenyl]acetamide	^{[7][10][11][12]}

The reported melting point of **4-Acetamidobenzyl alcohol** varies across different commercial suppliers, which is often a reflection of the material's purity.

Melting Point Range (°C)	Purity	Supplier/Source
120-126 °C	≥99% (HPLC)	Chem-Impex ^[2]
120-122 °C	Not specified	ChemicalBook ^[8]
118.5-124.5 °C	≥96.0% (HPLC)	Thermo Scientific Chemicals ^[7]
118-120 °C	97%	Fisher Scientific ^[12]

This variation underscores the importance of purity. A higher purity grade (e.g., $\geq 99\%$) is associated with a higher and narrower melting point range (120-126 °C), while materials with slightly lower purity (e.g., 97%) exhibit a lower and sometimes broader range.

Core Principles: Factors Influencing Melting Point

The melting point is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.^{[13][14][15]} Overcoming these forces requires thermal energy. For **4-Acetamidobenzyl alcohol**, several structural features are key determinants of its melting point.

- **Hydrogen Bonding:** The molecule possesses both a hydroxyl (-OH) group and an amide (-NH-C=O) group, both of which are strong hydrogen bond donors and acceptors. These powerful intermolecular hydrogen bonds require significant energy to disrupt, leading to a relatively high melting point for a molecule of its size.^{[5][14][16]}
- **Dipole-Dipole Interactions:** The polar amide group creates strong dipole-dipole interactions between molecules, further strengthening the crystal lattice.
- **Molecular Symmetry and Packing:** The para-substitution pattern on the benzene ring gives the molecule a relatively linear and symmetrical shape. This symmetry allows for efficient and tight packing into a crystal lattice, maximizing van der Waals forces and contributing to a higher melting point compared to its asymmetrical ortho- or meta-isomers.^{[5][15][16]}
- **Presence of Impurities:** Impurities disrupt the regular, repeating structure of the crystal lattice.^[5] This disruption weakens the overall intermolecular forces, meaning less energy is required to break them. Consequently, impure samples melt at a lower temperature and over a wider range.^[17] This principle is the foundation of using melting point as a robust purity check.

Experimental Protocol: Capillary Melting Point Determination

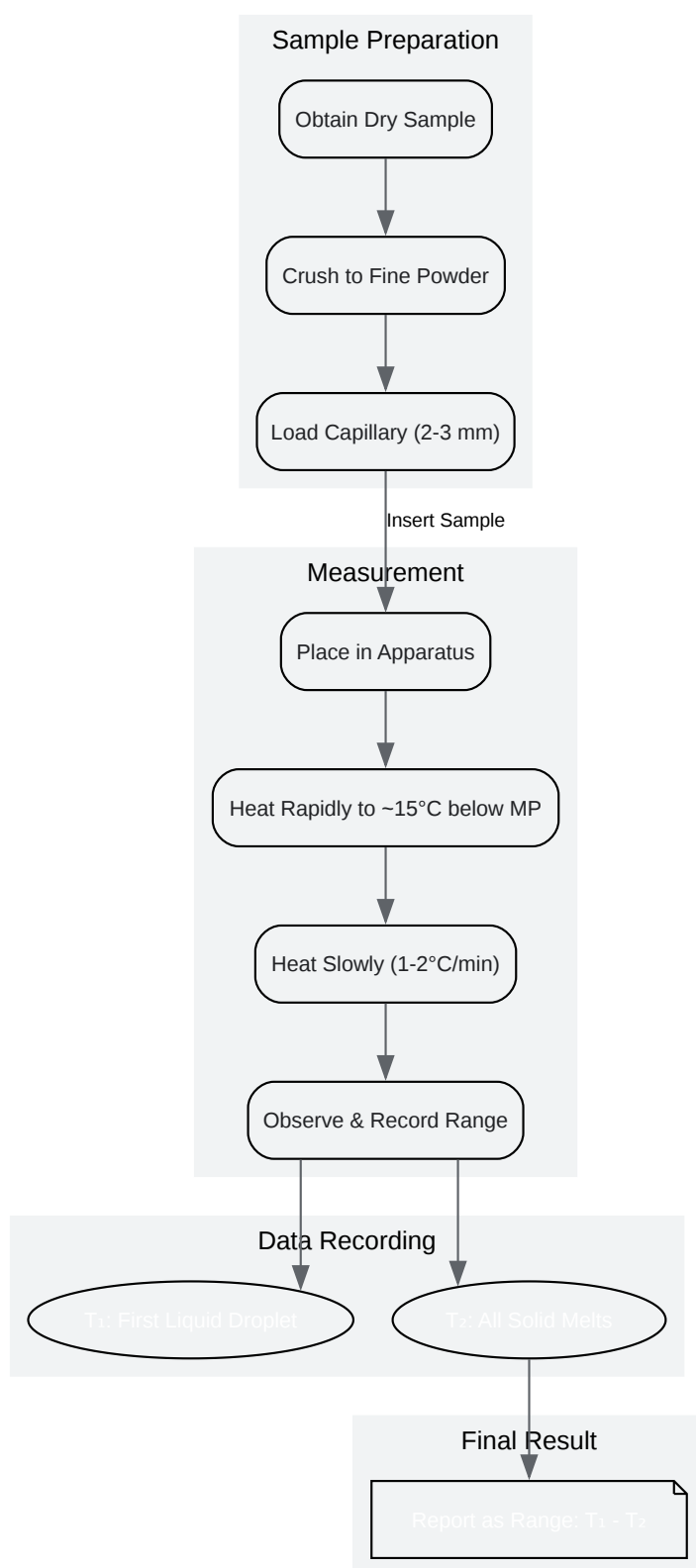
The capillary method is the most widely used and reliable technique for determining the melting point of a solid organic compound.^{[18][19]}

Step-by-Step Methodology

- Sample Preparation:
 - Rationale: A finely powdered, dry sample ensures uniform heat transfer and efficient packing. Large crystals pack poorly, creating air pockets that lead to uneven heating and inaccurate results.[\[17\]](#)
 - Procedure: If the sample consists of large crystals, gently crush them into a fine powder using a mortar and pestle or the flat end of a spatula on a watch glass. Ensure the sample is completely dry, as moisture can act as an impurity and depress the melting point.
- Loading the Capillary Tube:
 - Rationale: A small, tightly packed sample (2-3 mm high) ensures that the entire sample melts simultaneously at a uniform temperature.
 - Procedure: Press the open end of a capillary melting point tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to rattle the sample down to the sealed end. Repeat until a column of 2-3 mm of tightly packed solid is achieved.
- Melting Point Measurement:
 - Rationale: A slow heating rate (1-2 °C per minute) near the melting point is critical for allowing the system (heating block, thermometer, and sample) to remain in thermal equilibrium.[\[17\]](#) Heating too rapidly will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point range.
 - Procedure (Two-Stage Process):
 - Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rate of 10-20 °C per minute to find a rough melting temperature.[\[17\]](#)

- Accurate Determination: Allow the apparatus to cool at least 20 °C below the approximate melting point. Prepare a new sample. Heat rapidly until the temperature is about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
- Recording the Range: Observe the sample closely through the magnifying eyepiece.
 - Record the temperature (T_1) at which the first tiny droplet of liquid appears.[\[17\]](#)
 - Record the temperature (T_2) at which the last solid crystal melts, resulting in a completely clear liquid.
 - The melting point is reported as the range $T_1 - T_2$.

Workflow for Accurate Melting Point Determination

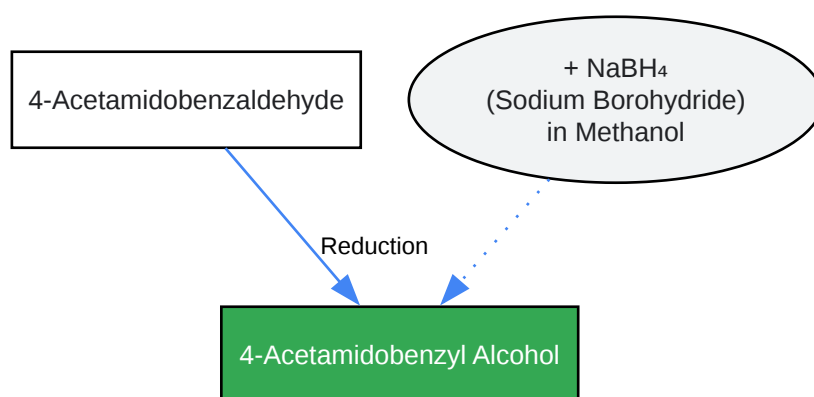


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Caption: Workflow for precise melting point determination using the capillary method.

Synthesis Context and Purity

A common laboratory synthesis for **4-Acetamidobenzyl alcohol** involves the reduction of 4-Acetamidobenzaldehyde using a reducing agent like sodium borohydride in a solvent such as methanol.^{[8][20]}



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Caption: Synthesis of **4-Acetamidobenzyl alcohol** via reduction of the corresponding aldehyde.

The purity of the final product, and thus its melting point, is contingent on the completion of the reaction and the effectiveness of the purification process. Potential impurities could include:

- Unreacted 4-Acetamidobenzaldehyde: The starting material.
- By-products: Formed from side reactions.
- Residual Solvents: From the workup and purification steps.

The presence of any of these impurities will lead to a depressed and broadened melting point range, serving as a direct validation of the purification's success. A sharp melting point within the expected range (e.g., 120-126 °C) is a strong indicator of a pure final product.

Conclusion

The melting point of **4-Acetamidobenzyl alcohol** is a critical quality attribute, with pure samples typically melting in the range of 120-126 °C. This value is a direct consequence of its

molecular structure, which allows for strong intermolecular forces, primarily hydrogen bonding, and efficient crystal packing. Deviations from this range, specifically a lower and broader melting point, are reliable indicators of impurities. For researchers and drug development professionals, the meticulous determination of the melting point using standardized protocols, such as the capillary method with a slow heating rate, is a fundamental, self-validating system for verifying both the identity and purity of **4-Acetamidobenzyl alcohol**, ensuring the integrity of subsequent experimental work.

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